Grandifloric acid

Description

Systematic Nomenclature and Molecular Formula

This compound, formally named (4α,15α)-15-hydroxykaur-16-en-18-oic acid , belongs to the kaurane diterpenoid family. Its molecular formula $$ \text{C}{20}\text{H}{30}\text{O}_3 $$ corresponds to a monounsaturated diterpene carboxylic acid with three oxygen-containing functional groups: one carboxylic acid, one hydroxyl, and one ether group. The compound’s CAS registry number (22338-69-8) uniquely identifies it across chemical databases. Key synonyms include:

- 15α-Hydroxykaur-16-en-19-oic acid

- Grandiflorolic acid

- Kaur-16-en-18-oic acid, 15-hydroxy-, (4α,15α)-

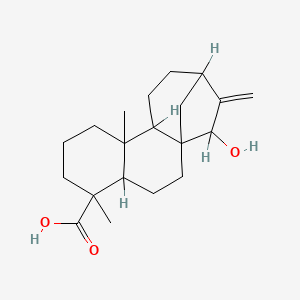

The structural complexity arises from its tetracyclic kaurane skeleton, characterized by a perhydrophenanthrene core fused to a cyclopropane ring (Figure 1).

Stereochemical Configuration and Isomerism

The stereochemistry of this compound is defined by two chiral centers at C4 and C15, both exhibiting α-configuration. X-ray crystallography confirms the 4α,15α spatial arrangement, which induces a bent conformation in the C/D ring junction. This stereochemistry critically influences:

- Molecular rigidity : The trans-fused A/B rings restrict conformational flexibility

- Hydrogen bonding : The C15 hydroxyl (-OH) engages in intramolecular interactions with the C18 carboxylate

- Isomerism potential : Positional isomerism may occur at the C16 double bond, though no natural isomers have been reported to date.

The compound’s specific rotation $$[ \alpha ]_D^{25} = -37.5^\circ \, (c = 0.1, \text{MeOH})$$ serves as a key identifier for purity assessment.

Crystallographic Analysis and X-ray Diffraction Data

Single-crystal X-ray analysis (Table 1) reveals this compound’s three-dimensional architecture:

Table 1: Crystallographic Parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2 |

| Unit cell dimensions | $$ a = 19.7509(5) \, \text{Å} $$ $$ b = 10.5126(3) \, \text{Å} $$ $$ c = 8.2301(2) \, \text{Å} $$ $$ \beta = 100.208(1)^\circ $$ |

| Volume | 1676.3(8) ų |

| Z value | 4 |

| Density (calculated) | 1.263 g/cm³ |

| R factor | 0.045 |

Notably, the carboxyl group at C18 forms intermolecular hydrogen bonds with adjacent hydroxyl groups (O···O distance = 2.760 Å), creating a stable supramolecular framework. This packing arrangement explains the compound’s high melting point (226–228°C).

Comparative Analysis with Related Kaurane Diterpenoids

This compound shares structural motifs with several bioactive kauranes (Table 2):

Table 2: Structural Comparison of Kaurane Diterpenoids

Key distinctions include:

- Double bond position : this compound’s Δ¹⁶ configuration vs. grandiflorenic acid’s Δ⁹(¹¹),Δ¹⁶

- Oxidation state : Lack of C19 methyl group oxidation compared to ent-kaurenoic acid

- Biological target specificity : this compound shows preferential binding to PPAR-γ receptors (predicted affinity = 0.918), unlike other kauranes

Properties

IUPAC Name |

15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJRXSJJHLPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944987 | |

| Record name | 15-Hydroxykaur-16-en-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Grandiflorolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22338-69-8 | |

| Record name | Grandifloric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15-Hydroxykaur-16-en-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Grandiflorolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C | |

| Record name | Grandiflorolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Substrate Preparation and Fermentation

The fermentation substrate comprises Glycine max (soybean) and Aralia cordata (udo) powders mixed in a 1:1 ratio. The mixture is sterilized and inoculated with Bacillus subtilis var. natto at 1–5% (w/w). Fermentation proceeds at 30–37°C for 48–72 hours under aerobic conditions, during which the bacteria metabolize soy isoflavones and udo terpenoids into this compound derivatives.

Extraction and Isolation

Post-fermentation, the broth is centrifuged, and the supernatant is extracted with ethanol or methanol. The solvent is evaporated under reduced pressure, yielding a crude residue. Further purification via reverse-phase chromatography (C18 columns) with acetonitrile-water gradients isolates this compound at >95% purity.

Table 2: Fermentation Parameters for this compound Production

| Parameter | Optimal Range |

|---|---|

| Temperature | 30–37°C |

| pH | 6.5–7.5 |

| Inoculum Size | 1–5% (w/w) |

| Fermentation Duration | 48–72 hours |

Chemical Synthesis

Chemical synthesis routes for this compound are less documented in the provided sources but are implied to involve kaurane-type diterpene precursors. The synthesis likely follows a multi-step pathway:

Precursor Functionalization

Starting from kaurenoic acid, hydroxylation at the C-15 position introduces the 15α-hydroxy group characteristic of this compound. This step employs oxidizing agents like Jones reagent (CrO/HSO) or enzymatic catalysts (e.g., cytochrome P450 monooxygenases). Subsequent oxidation of the C-19 methyl group to a carboxylic acid completes the core structure.

Challenges in Synthesis

Stereochemical control at C-15 and C-16 positions remains a hurdle, often requiring chiral auxiliaries or asymmetric catalysis. Additionally, the acid-sensitive kaurane skeleton necessitates mild reaction conditions to prevent decomposition.

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Plant Extraction : Yields are variable (0.01–0.1% w/w) due to seasonal and geographical variations in plant metabolite content.

-

Microbial Fermentation : Offers higher consistency, with yields up to 0.5% (w/w) under optimized conditions.

-

Chemical Synthesis : Low yields (10–20% overall) and complex purification limit industrial application.

Economic and Environmental Considerations

Fermentation is cost-effective for large-scale production but requires sterile infrastructure. Plant extraction, while low-tech, risks overharvesting natural sources. Chemical synthesis produces high-purity batches but generates hazardous waste.

Chemical Reactions Analysis

Types of Reactions: Grandifloric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Grandifloric acid exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms. For instance, studies have shown that extracts containing this compound demonstrate activity against bacteria and fungi, making it a candidate for developing natural antimicrobial agents .

1.2 Anti-inflammatory Effects

The compound has been identified as possessing anti-inflammatory properties. In vitro studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

1.3 Antiparasitic Properties

Recent investigations into the anti-trypanosomal effects of Thunbergia grandifolia, which contains this compound, revealed promising results against Trypanosoma brucei, the causative agent of sleeping sickness. The methanolic extract showed a minimum inhibitory concentration (MIC) of 1.90 μg/mL, indicating its potential as a natural antiparasitic agent .

Agricultural Applications

2.1 Antifeedant Activity

this compound has been noted for its antifeedant effects on insects, serving as a defense mechanism for plants against herbivory. This property may be harnessed in developing eco-friendly pest control strategies, reducing reliance on synthetic pesticides .

2.2 Phytochemical Potential

The presence of this compound in various plant extracts highlights its role in enhancing phytochemical profiles, which can improve the overall health and resilience of crops against environmental stresses .

Traditional Medicine

3.1 Ethnomedicinal Uses

In traditional medicine systems, particularly in regions where Siegesbeckia orientalis is native, this compound has been utilized for treating ailments such as inflammation and infections. Its integration into herbal formulations underscores its historical significance and potential for modern therapeutic applications .

3.2 Clinical Research

Clinical studies are beginning to explore the efficacy of compounds like this compound in managing chronic diseases. Its bioactive constituents are being investigated for their roles in modulating physiological responses relevant to conditions such as diabetes and hypertension .

Case Studies and Research Findings

Mechanism of Action

Grandifloric acid exerts its effects through various molecular targets and pathways:

Antibacterial Action: It disrupts bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity: The compound scavenges free radicals, preventing oxidative damage to cells.

Insect Behavior: It acts as an oviposition stimulant for certain insect species, influencing their reproductive behavior.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Isomers

ent-17-Hydroxykaur-15-en-19-oic acid (CAS 35030-38-7)

- Molecular formula : C₂₀H₃₀O₃ (same as grandifloric acid).

- Key differences : Structural isomerism arising from the position of hydroxyl and carboxyl groups. While this compound has a 15-hydroxy group and 6,7-epoxide, this compound features a hydroxyl at C-17 and a double bond at C-15 .

- Bioactivity: Limited data, but similar diterpenoids in this class are known for anti-inflammatory effects .

Kaurenic Acid

- Molecular formula : C₂₀H₂₈O₂.

- Key differences : Lacks the 6,7-epoxide and has fewer oxygen atoms compared to this compound. Found in Ageratina robusta leaves .

This compound-15-Glucoside

Functional Analogues in Pharmacology

Kaurenol

- Molecular formula : C₂₀H₃₂O₂.

- Key differences : Lacks the carboxylic acid group and epoxide.

- Bioactivity : Binds to COX-2 with lower affinity (−32.1 kcal/mol) compared to this compound (−42.51 kcal/mol) .

Isounedoside

- Molecular formula : C₂₆H₄₀O₁₀ (iridoid glycoside).

- Key differences : Contains a carboxylic acid at C-10 and a glucoside moiety. Co-occurs with this compound in Thunbergia grandiflora .

- Bioactivity : Exhibits antibacterial and antifungal activities, distinct from this compound’s anti-inflammatory focus .

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| This compound | 318.457 | 3.2 | Low | 6,7-Epoxide, C-15 hydroxyl |

| ent-17-Hydroxykaur-15-en-19-oic acid | 318.45 | 3.5 | Low | C-17 hydroxyl, C-15 double bond |

| Kaurenic acid | 300.44 | 2.8 | Moderate | Carboxylic acid, no epoxide |

| This compound-15-glucoside | 480.59 | −0.7 | High | Glucoside, epoxide |

Notes: LogP values indicate this compound’s moderate lipophilicity, favoring membrane penetration, while its glucoside derivative is more hydrophilic .

Research Findings and Bioactivity

- Anti-inflammatory Activity: this compound binds to COX-2 (ΔG = −42.51 kcal/mol) and interacts with Glu539, a key residue in the enzyme’s active site . Comparatively, kaurenol shows weaker binding (−32.1 kcal/mol), highlighting the importance of the epoxide and carboxyl groups in this compound’s efficacy .

- Cytotoxicity: In Cissus incisa extracts, this compound is non-cytotoxic to HeLa cells (IC₅₀ > 50 µM), unlike stylisterol A (IC₅₀ = 14.1 µM) .

Biological Activity

Grandifloric acid is a natural diterpenoid primarily isolated from the plant Siegesbeckia orientalis, which has been utilized in traditional medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : CHO

- Molecular Weight : 318.46 g/mol

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : this compound has been shown to reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which can help mitigate oxidative stress and related cellular damage .

- Antithrombotic Effects : Studies have indicated that this compound possesses antithrombotic properties, which may be beneficial in preventing blood clots .

- Antimicrobial Activity : Preliminary findings suggest that this compound may exhibit activity against certain bacterial strains, though more research is needed to confirm these effects .

Comparative Analysis of Similar Compounds

The following table compares this compound with other notable diterpenoids:

| Compound | Molecular Formula | Key Properties | Unique Features |

|---|---|---|---|

| This compound | CHO | Anti-inflammatory, antioxidant | Isolated from Siegesbeckia orientalis |

| Rosmarinic Acid | CHO | Antioxidant, antimicrobial | Commonly found in culinary herbs |

| Carnosic Acid | CHO | Neuroprotective, anti-cancer | Found in rosemary |

| Abietic Acid | CHO | Antibacterial | Derived from pine resin |

In Vitro Studies

A study investigating the thrombolytic potential of various herbal extracts found that this compound exhibited significant clot lysis activity. The results indicated that this compound could be a promising agent in thrombolytic therapy .

The biological activities of this compound can be attributed to its interactions with various biochemical pathways:

- NF-κB Pathway : this compound may inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation.

- Antioxidant Mechanisms : The compound's ability to scavenge free radicals contributes to its antioxidant effects, protecting cells from oxidative damage.

- Platelet Aggregation Inhibition : Research suggests that this compound may interfere with platelet aggregation processes, thus contributing to its antithrombotic properties .

Q & A

Q. What are the standard methodologies for isolating grandifloric acid from plant sources, and how can purity be validated?

this compound, an iridoid glucoside, is commonly isolated from species like Thunbergia laurifolia using solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (e.g., HPLC or column chromatography) . Purity validation requires spectroscopic techniques (NMR, MS) and chromatographic comparisons with authenticated standards. Researchers should report solvent ratios, temperature, and retention times to ensure reproducibility .

Q. How can researchers quantify this compound in complex botanical matrices?

Quantification typically employs LC-MS or HPLC-UV, calibrated against a certified reference standard. Method validation must include linearity, limit of detection (LOD), and recovery rates. Matrix effects should be addressed using internal standards (e.g., deuterated analogs) . Detailed protocols are outlined in journals like the Beilstein Journal of Organic Chemistry, emphasizing metadata transparency .

Q. What are the key challenges in characterizing this compound’s structural analogs?

Structural elucidation of iridoid derivatives requires high-resolution MS and 2D NMR (COSY, HSQC) to distinguish stereoisomers. Researchers must report coupling constants and NOE correlations to confirm configurations. Contaminants from co-eluting compounds in plant extracts are a common pitfall .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s bioactivity while minimizing false positives?

Use orthogonal assays (e.g., enzymatic inhibition + cell-based models) to validate target engagement. Include negative controls (e.g., heat-inactivated enzymes) and dose-response curves. Statistical power analysis should determine sample sizes, and results must be compared to established inhibitors . For in vivo studies, adhere to ARRIVE guidelines for experimental rigor .

Q. What methodologies resolve contradictions in this compound’s reported pharmacological effects across studies?

Conduct a meta-analysis using tools like RevMan to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., extraction methods, solvent polarity) . Sensitivity analyses can isolate factors like plant genotype or seasonal variation, which may explain divergent bioactivity .

Q. How can synthetic pathways for this compound be optimized to improve yield and scalability for mechanistic studies?

Semi-synthesis from kaurenoic acid precursors is a common approach. Optimize catalytic conditions (e.g., enantioselective oxidation) and monitor intermediates via TLC or GC-MS. Computational modeling (e.g., DFT) can predict reaction pathways, reducing trial-and-error experimentation . Report yields, stereochemical outcomes, and purification steps in supplemental data .

Q. What strategies validate this compound’s target specificity in complex biological systems?

Use CRISPR/Cas9-knockout models or siRNA silencing to confirm target dependency. Proteomic profiling (e.g., affinity pull-down assays + LC-MS/MS) identifies off-target interactions. Cross-validate findings with molecular docking simulations to assess binding affinity .

Methodological Best Practices

- Data Reporting : Include raw chromatograms, NMR spectra, and statistical outputs in supplemental materials. Use platforms like Figshare for public archiving .

- Reproducibility : Document instrument calibration protocols and batch-to-batch variability in plant extracts .

- Ethical Compliance : For studies involving animal models, cite IACUC approval numbers and housing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.